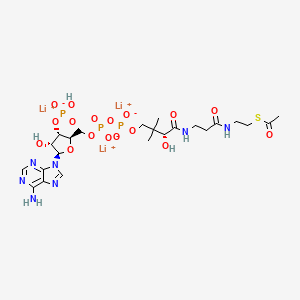
Dibenzofuran-1-ol
Overview
Description
Dibenzofuran-1-ol: is an organic compound that belongs to the class of dibenzofurans. It is a tricyclic system resulting from the fusion of a benzofuran and a benzene ring, where the C2 and C3 atoms of the benzofuran are linked to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of Diarylether Derivatives: Dibenzofuran-1-ol can be synthesized by cyclizing diarylether derivatives.
Dehydration of Biphenyl Diols: Another method involves the dehydration of [1,1’-biphenyl]-2,2’-diols using harsh acidic conditions such as zeolite HSZ-360, Nafion-H, HBr, or HI.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Reactions: Dibenzofuran-1-ol undergoes electrophilic reactions such as halogenation and Friedel-Crafts reactions.
Lithiation: Reaction with butyl lithium results in di-lithiation.
Common Reagents and Conditions:
Halogenation: Halogens such as chlorine or bromine are used under electrophilic conditions.
Friedel-Crafts Reactions: Typically involve the use of aluminum chloride as a catalyst.
Lithiation: Butyl lithium is used as a reagent.
Major Products Formed:
Halogenated this compound: Formed through halogenation.
Substituted this compound: Formed through Friedel-Crafts reactions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of dibenzofuran-1-ol involves its interaction with various molecular targets and pathways. It exerts its effects through electrophilic reactions and lithiation, which modify its structure and reactivity . The specific molecular targets and pathways depend on the context of its application, such as in drug development or material science.
Comparison with Similar Compounds
Benzofuran: A simpler structure with a benzene ring fused to a furan ring.
Dibenzothiophene: Similar to dibenzofuran but contains a sulfur atom instead of an oxygen atom.
Carbazole: Contains a nitrogen atom in place of the oxygen atom in dibenzofuran.
Uniqueness: Dibenzofuran-1-ol is unique due to its specific tricyclic structure and the presence of a hydroxyl group, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
dibenzofuran-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFIUYPXCGSSAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC=C3O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397179 | |
| Record name | Dibenzofuranol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82493-21-8, 33483-06-6 | |
| Record name | Dibenzofuranol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Dibenzofuranol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1S)-2-Hydroxy-1-methylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3021520.png)
![N-[3-(Hydroxymethyl)Pyridin-2-Yl]-2,2-Dimethylpropanamide](/img/structure/B3021521.png)












